

Commercial availability and suppliers of Ethyl N-Boc-5-hydroxypiperidine-3-carboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Ethyl N-Boc-5-hydroxypiperidine-3-carboxylate

Cat. No.: B597537

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Technical Guide: Ethyl N-Boc-5-hydroxypiperidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl N-Boc-5-hydroxypiperidine-3-carboxylate is a specialized heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its trifunctional nature, featuring a protected amine (N-Boc), a hydroxyl group, and an ethyl ester, makes it a valuable intermediate for the synthesis of complex molecular architectures, particularly novel piperidine-based therapeutic agents. This guide provides a comprehensive overview of its commercial availability, potential suppliers, and a detailed synthetic protocol.

Commercial Availability and Sourcing

Direct, off-the-shelf commercial availability of **Ethyl N-Boc-5-hydroxypiperidine-3-carboxylate** is highly limited. Extensive searches indicate that this specific ester is not a standard catalog item for major chemical suppliers. However, the corresponding carboxylic acid precursor, 1-Boc-5-hydroxypiperidine-3-carboxylic acid, is commercially available, serving as a viable starting material for its synthesis.

Key Precursor Supplier:

| Supplier | Product Name | Catalog Number | Purity | Quantity |
|--------------------------------|---|----------------|--------|---------------|
| Aladdin Scientific Corporation | 1-Boc-5-hydroxypiperidine-3-carboxylic acid | B179376 | ≥95% | 250mg, 1g, 5g |

Custom Synthesis Suppliers:

For researchers requiring **Ethyl N-Boc-5-hydroxypiperidine-3-carboxylate**, custom synthesis is the most practical procurement route. Several companies specialize in the synthesis of piperidine derivatives and other complex organic molecules for the pharmaceutical industry. These suppliers can synthesize the target compound, often starting from the commercially available carboxylic acid precursor.

Potential Custom Synthesis Providers:

- Hubei Yuecheng Dehong Biotechnology Co., Ltd.
- Matrix Scientific
- NSR laboratories Pvt. Ltd.
- Teyer Pharma
- BLDpharm
- ChemScene

Synthesis and Experimental Protocol

The most direct synthetic route to **Ethyl N-Boc-5-hydroxypiperidine-3-carboxylate** is through the esterification of its carboxylic acid precursor, 1-Boc-5-hydroxypiperidine-3-carboxylic acid. A classic and effective method for this transformation is the Fischer-Speier esterification, which

involves reacting the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst.

Proposed Experimental Protocol: Fischer-Speier Esterification

Reaction:

1-Boc-5-hydroxypiperidine-3-carboxylic acid + Ethanol (excess) $\xrightarrow{H^+}$ **Ethyl N-Boc-5-hydroxypiperidine-3-carboxylate** + Water

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight (g/mol) | Quantity |
|--|--------------------|--------------------------|-------------------|
| 1-Boc-5-hydroxypiperidine-3-carboxylic acid | N/A | 245.28 | 1.0 g (4.08 mmol) |
| Anhydrous Ethanol | 64-17-5 | 46.07 | 50 mL |
| Concentrated Sulfuric Acid (H ₂ SO ₄) | 7664-93-9 | 98.08 | 0.5 mL |
| Saturated Sodium Bicarbonate Solution | 144-55-8 | 84.01 | As needed |
| Anhydrous Magnesium Sulfate (MgSO ₄) | 7487-88-9 | 120.37 | As needed |
| Diethyl Ether or Ethyl Acetate | 60-29-7 / 141-78-6 | 74.12 / 88.11 | As needed |

Procedure:

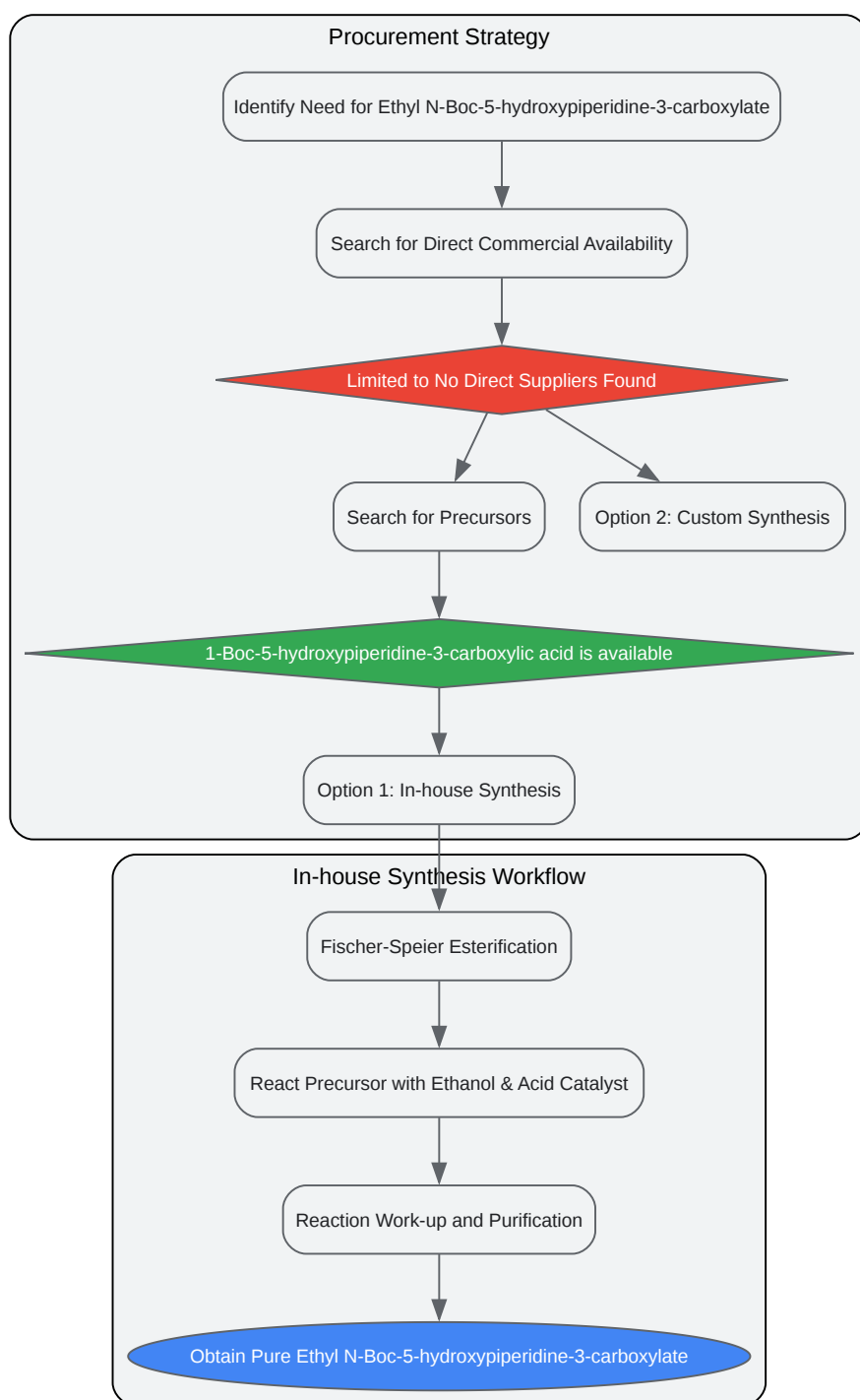
- **Reaction Setup:** To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-Boc-5-hydroxypiperidine-3-carboxylic acid (1.0 g, 4.08 mmol) and

anhydrous ethanol (50 mL).

- Acid Catalysis: While stirring, slowly add concentrated sulfuric acid (0.5 mL) to the mixture.
- Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes.
- Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
- Solvent Removal: Remove the excess ethanol under reduced pressure using a rotary evaporator.
- Extraction: Dissolve the residue in diethyl ether or ethyl acetate (50 mL) and transfer to a separatory funnel.
- Neutralization: Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to neutralize the acidic catalyst. Caution: CO₂ evolution may cause pressure build-up.
- Brine Wash: Wash the organic layer with brine (30 mL).
- Drying: Dry the organic layer over anhydrous magnesium sulfate.
- Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The crude ester can be further purified by column chromatography on silica gel if necessary.

Visualizations

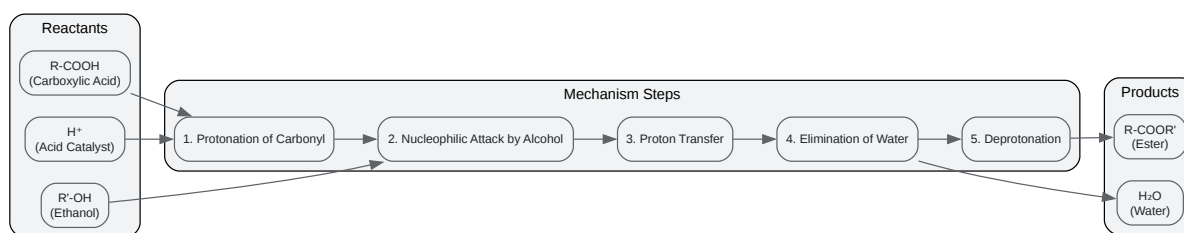
Logical Workflow for Procurement and Synthesis



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Caption: Procurement and synthesis workflow.

Fischer Esterification Mechanism



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Caption: Fischer esterification mechanism overview.

- To cite this document: BenchChem. [Commercial availability and suppliers of Ethyl N-Boc-5-hydroxypiperidine-3-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b597537#commercial-availability-and-suppliers-of-ethyl-n-boc-5-hydroxypiperidine-3-carboxylate\]](https://www.benchchem.com/product/b597537#commercial-availability-and-suppliers-of-ethyl-n-boc-5-hydroxypiperidine-3-carboxylate)

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